molecular formula C8H11NO2S B1356119 3-Ethylbenzenesulfonamide CAS No. 99-46-7

3-Ethylbenzenesulfonamide

Cat. No.: B1356119
CAS No.: 99-46-7
M. Wt: 185.25 g/mol
InChI Key: IDAXFFOLDRMEAO-UHFFFAOYSA-N
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Description

3-Ethylbenzenesulfonamide is an organic compound belonging to the sulfonamide class. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group. This compound is notable for its applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylbenzenesulfonamide typically involves the reaction of 3-ethylbenzenesulfonyl chloride with ammonia or an amine. The general reaction can be represented as:

3-Ethylbenzenesulfonyl chloride+AmmoniaThis compound+Hydrochloric acid\text{3-Ethylbenzenesulfonyl chloride} + \text{Ammonia} \rightarrow \text{this compound} + \text{Hydrochloric acid} 3-Ethylbenzenesulfonyl chloride+Ammonia→this compound+Hydrochloric acid

This reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation processes followed by amination. The sulfonation step typically uses sulfur trioxide and fuming sulfuric acid to introduce the sulfonyl group onto the benzene ring .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the ethyl group may be oxidized to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or other derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like sodium azide or amines can facilitate substitution reactions.

Major Products:

Scientific Research Applications

3-Ethylbenzenesulfonamide has diverse applications in scientific research:

Comparison with Similar Compounds

  • N-ethylbenzenesulfonamide
  • 3-Bromo-N-ethylbenzenesulfonamide
  • Sulfamethazine
  • Sulfadiazine

Comparison: 3-Ethylbenzenesulfonamide is unique due to its specific ethyl substitution on the benzene ring, which can influence its reactivity and interaction with biological targets. Compared to other sulfonamides like sulfamethazine and sulfadiazine, it may exhibit different pharmacological properties and applications .

Properties

IUPAC Name

3-ethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-2-7-4-3-5-8(6-7)12(9,10)11/h3-6H,2H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDAXFFOLDRMEAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50563751
Record name 3-Ethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99-46-7
Record name 3-Ethylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethylbenzene-1-sulfonamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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